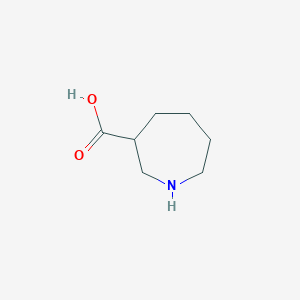

Azepane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCWXFLBYQNTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541337 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77974-81-3 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Azepane 3 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches to Azepane-3-carboxylic Acid

Achieving stereocontrol in the synthesis of this compound is crucial for its application in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. ecust.edu.cn Methodologies to create these chiral scaffolds can be broadly categorized into enantioselective routes, which control the absolute stereochemistry, and diastereoselective methods, which govern the relative stereochemistry of multiple chiral centers.

The synthesis of optically active α-alkylated azepane-2-carboxylic acid esters has been accomplished through a Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by the selective reduction of the amide carbonyl group. umn.edu Asymmetric synthesis often relies on two primary strategies: the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgacs.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgmanchester.ac.uk After the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, an enantioselective route to a dibenz[c,e]azepine derivative was developed using (R)-2-phenylglycinol as a chiral auxiliary to control both central and axial chirality. manchester.ac.uk

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.orgrug.nl Transition metal catalysis is a powerful tool in this regard. For example, palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes provides an efficient route to chiral azepine frameworks with excellent yields and high stereoselectivities (up to >20:1 dr, >99% ee). ecust.edu.cn This reaction represents a significant advance in forming chiral seven-membered nitrogen heterocycles. ecust.edu.cn Similarly, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been developed for the synthesis of chiral tetrahydro-3-benzazepine motifs. acs.org Brønsted acid catalysis has also been employed in the catalytic asymmetric hydrolactonization of unsaturated carboxylic acids to create chiral lactones, a strategy that could be conceptually extended to related nitrogen heterocycles. acs.org

Enantioselective synthesis aims to produce one enantiomer of a chiral compound preferentially. researchgate.net This can be achieved through various means, including the use of chiral catalysts and auxiliaries as discussed previously, or by starting from a chiral pool—readily available, inexpensive, enantiomerically pure natural products.

A general approach for creating enantiopure 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net The synthesis proceeds through a Horner-Wadsworth-Emmons reaction, followed by a four-step sequence in the presence of hydrogen and a palladium catalyst, which includes double-bond hydrogenation, debenzylation, imine formation, and reductive amination. This method yields the desired 7-substituted azepane carboxylic acid with good to excellent diastereomeric ratios. researchgate.netresearchgate.net

Another powerful strategy is the catalytic asymmetric cycloaddition. The (3+2)-annulation of azomethine ylides with chromone-3-carboxylic acids, realized under Brønsted base catalysis, produces highly functionalized and chiral polycyclic pyrrolidine (B122466) derivatives in a decarboxylative (3+2)-cycloaddition, demonstrating a method to build complex chiral scaffolds. mdpi.comnih.gov While not directly yielding an azepane, this methodology highlights the potential of catalytic enantioselective cycloadditions for constructing chiral heterocycles. mdpi.comnih.gov

The following table summarizes an example of an enantioselective synthesis of [b]-annulated azepane scaffolds.

| Starting Material | Catalyst | Reaction | Product | Yield | ee (%) |

| Cyclic α-allyl-β-oxoesters | Ruthenium catalyst (olefin metathesis), Palladium catalyst (hydrogenation) | Olefin cross metathesis with acrylonitrile (B1666552) followed by palladium-catalyzed dihydrogenation | [b]-Annulated azepane scaffolds | 91-94% | 97-98% |

| Data sourced from a study on the enantioselective synthesis of [b]‐annulated azepane scaffolds. researchgate.net |

When a molecule contains multiple stereocenters, controlling their relative orientation is known as diastereoselective control. Diastereomerically pure azepane derivatives have been prepared with excellent yield and complete stereoselectivity through the ring expansion of piperidines. rsc.org The structure and stereochemistry of the resulting azepane were confirmed by X-ray crystallographic analysis. rsc.org

A stereoselective synthesis of a quaternary azepane amino acid has been reported, starting from ornithine derivatives. csic.es The key step involves the diastereoselective intramolecular cyclization of a chloropropionyl derivative to form a diastereopure β-lactam. Subsequent intramolecular ring-opening of the β-lactam leads to a 2-oxoazepane amino acid, which can be reduced to the diastereomerically pure (3R,4S)-4-amino-4-carboxy-3-methyl-azepane. csic.es

Hydroboration of tetrahydroazepines has also been shown to proceed with diastereoselectivity to produce regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov This method provides access to functionalized oxo-azepines with a high degree of diastereoselectivity. nih.gov Furthermore, α,β-didehydroglutamates have been transformed diastereoselectively into 6-oxoperhydropyridazine-3-carboxylic acid derivatives, showcasing another example of diastereoselective synthesis for cyclic amino acid analogues. nih.gov

The table below details the diastereoselective synthesis of isoindolinones via an intramolecular aza-Michael reaction, a strategy applicable to related N-heterocycles.

| Substrate | Chiral Auxiliary | Catalyst | Product | Yield | dr |

| (R)-benzamides with ortho-acrylamide group | α-methylbenzylamine-type | Cinchoninium salt (phase-transfer catalyst) | (2R,3S)-bicyclic lactams | Good | Average to Good |

| Data sourced from a study on diastereoselective intramolecular aza-Michael reactions. beilstein-journals.org |

Novel Ring Expansion and Cyclization Strategies

Beyond stereoselective functionalization, the fundamental construction of the seven-membered azepane ring itself is a key synthetic challenge. manchester.ac.uknih.gov Novel strategies involving ring expansion of smaller, more readily available rings and innovative cyclization methods are at the forefront of addressing this challenge.

Ring expansion reactions provide a powerful method for synthesizing medium and large rings. nih.gov Photochemical and thermal activation can be used to induce these transformations.

A notable photochemical strategy involves the dearomative ring expansion of simple nitroarenes. manchester.ac.uknih.gov This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered ring system. nih.gov A subsequent hydrogenolysis step furnishes the saturated azepane, providing a two-step route to complex azepanes from simple starting materials. manchester.ac.uknih.govresearchgate.net Another photochemical approach is the rearrangement of N-vinylpyrrolidinones to azepin-4-ones. nih.gov This facile, two-step formal [5+2] cycloaddition allows for the construction of densely functionalized azepin-4-ones from readily available pyrrolidinones and aldehydes. nih.gov Photochemical ring expansion has also been explored to convert pyridines into azepines. ukri.org

Thermal ring expansion reactions are also valuable. For example, the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of a base leads to 2-alkyl-6-halo-2,3-dihydro-1H-azepines in good yields. rsc.org These reactions were previously often low-yielding and required high temperatures. rsc.org A stereoselective azepine ring formation through a thermal 1,7-carbonyl-enamine cyclization has also been reported as a new mode for ring closure to create functionalized heterocyclic fused azepine systems. chem-soc.si

| Ring Expansion Method | Starting Material | Conditions | Product | Key Features |

| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, room temperature, then Hydrogenolysis | Polysubstituted Azepanes | Two-step synthesis from simple nitroarenes. manchester.ac.uknih.gov |

| Photochemical [5+2] Cycloaddition | N-vinylpyrrolidinones | Irradiation | Azepin-4-ones | Facile construction of functionalized azepinones. nih.gov |

| Thermal Ring Expansion | 7,7-dihalo-2-azabicyclo[4.1.0]heptanes | Heat, K₂CO₃ | 2,3-dihydro-1H-azepines | Good yields for enantiomerically pure products. rsc.org |

Transition metal-catalyzed reactions offer powerful and versatile strategies for constructing azepine derivatives through intramolecular or intermolecular cyclization. researchgate.net Various catalysts based on rhodium (Rh), palladium (Pd), copper (Cu), and iridium (Ir) have been successfully employed. mdpi.comecust.edu.cnresearchgate.netfrontiersin.org

A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed as an efficient method for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com This represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. mdpi.com

Palladium catalysis has been used in an asymmetric [4+3] cyclization to construct benzofuro[3,2-b]azepine skeletons with high yields and excellent stereoselectivities. ecust.edu.cn This approach is notable as the first catalytic asymmetric [4+3] cyclization of a Pd-trimethylenemethane (Pd-TMM) complex. ecust.edu.cn Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes also provide a route to seven-membered rings. acs.org Furthermore, rhodium catalysis has been used in domino hydroformylation-double cyclization reactions to synthesize pyrrolidine-fused azepanes with good diastereoselectivity. frontiersin.org Other metals like hafnium have also been utilized in [6+1] cycloadditions of N-tethered ynenitriles with Reformatsky reagents to produce a broad range of azepine derivatives. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product |

| Cu(I) | Tandem Amination/Cyclization | Functionalized allenynes, amines | α-CF₃-containing azepine-2-carboxylates |

| Pd(0) / Chiral Ligand | Asymmetric [4+3] Cyclization | Trimethylenemethane donors, benzofuran-derived azadienes | Benzofuro[3,2-b]azepine skeletons |

| Rh(I) | [5+2] Cycloaddition | Vinylcyclopropanes, alkynes | Fused Azepine Derivatives |

| Hf(III) | [6+1] Cycloaddition | N-tethered ynenitriles, Reformatsky reagents | 3-amino-2,7-dihydro-1H-azepine-4-carboxylates |

| This table summarizes various transition metal-catalyzed approaches to azepine rings. mdpi.comecust.edu.cnresearchgate.netacs.org |

Intramolecular Cyclization Protocols for this compound Precursors

The formation of the seven-membered azepane ring is a critical step in the synthesis of this compound. Intramolecular cyclization, where a linear precursor molecule reacts with itself to form the ring, is a powerful and widely used approach. Several distinct protocols have been established to achieve this transformation.

One notable method involves the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates. nih.gov These precursors can undergo a Dieckmann-type condensation to yield functionalized, protected cyclic hydroxamic acids, which are direct precursors to azepane derivatives. For instance, the cyclization of specific N-benzyloxy carbamate (B1207046) derivatives has been shown to produce seven-membered rings in moderate yields. nih.gov A representative reaction is the formation of 1-benzyloxy-2-oxo-azepane-3-carboxylic acid ethyl ester from its linear precursor, demonstrating the viability of this route to the core structure. nih.gov

Intramolecular Cyclization of N-Benzyloxy Carbamate Derivatives nih.gov

| Precursor | Reaction Temperature | Cyclized Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(N-benzyloxy-N-(5-ethoxycarbonylpentyl)carbamoyl)acetate | 0 °C | 1-benzyloxy-2-oxo-azepane-3-carboxylic acid ethyl ester | 31.9 |

| Ethyl 2-(N-benzyloxy-N-(4-ethoxycarbonylbutyl)carbamoyl)acetate | -78 °C | 1-benzyloxy-2-oxo-piperidine-3-carboxylic acid ethyl ester | 80.8 |

Other prominent intramolecular strategies include:

Reductive Amination : This method is frequently employed, often in a one-pot reaction sequence. mdpi.comresearchgate.net A linear precursor containing an amine at one end and an aldehyde or ketone at the other can cyclize via the formation of an intermediate imine, which is then reduced to form the stable azepane ring. researchgate.net This approach was successfully used to create 7-substituted azepane-2-carboxylic acids from a glutamic acid-derived aldehyde. researchgate.net

Ring-Closing Metathesis (RCM) : RCM has become a staple in the synthesis of medium-sized rings. mdpi.com A linear precursor with terminal alkenes can be cyclized using a ruthenium-based catalyst to form an unsaturated azepane ring, which can then be hydrogenated to the saturated scaffold.

Heck Cyclization : The intramolecular Heck reaction provides a pathway to form carbon-carbon bonds within a molecule. This has been applied to the synthesis of benzazepines on a solid support, where an aryl halide and an alkene moiety on a linear precursor are coupled using a palladium catalyst to form the cyclic system.

Aza-Prins Cyclization : This acid-mediated cyclization involves the reaction of an amine with an aldehyde and an alkene, and has been developed for the synthesis of seven-membered azacycles with high diastereoselectivity. researchgate.net

Functionalization and Derivatization Reactions of this compound

Once the this compound scaffold is synthesized, its functional groups—the secondary amine and the carboxylic acid—serve as handles for further modification. These derivatization reactions are essential for creating libraries of compounds for biological screening and for building more complex molecules.

Amide bond formation is one of the most common reactions in medicinal chemistry, used to link molecular fragments. nih.gov For this compound, the carboxylic acid moiety is readily converted into an amide, creating diverse conjugates. This is typically achieved by activating the carboxylic acid to make it more reactive towards an amine nucleophile. nih.govhepatochem.com

A variety of coupling reagents are employed for this purpose:

Carbodiimide Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction of the carboxylic acid with EDC and HOBt forms a highly reactive HOBt ester intermediate, which then efficiently reacts with the amine. nih.gov The addition of a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) is also common to facilitate the reaction. nih.govrsc.org

Uronium/Aminium Reagents : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and ability to mediate difficult couplings with low rates of racemization. thieme-connect.de HATU has been used to cyclize a linear peptide containing a 7-substituted azepane-2-carboxylic acid to form a cyclic RGD (Arg-Gly-Asp) pentapeptide analogue, which showed promising activity as an integrin inhibitor. researchgate.net

Common Reagents for Amide Coupling

| Reagent Class | Examples | Typical Additives/Base |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, Triethylamine |

| Phosphonium Salts | BOP, PyBOP | DIPEA |

These coupling strategies allow for the conjugation of this compound with a wide array of amines, including amino acids, peptides, and other bioactive molecules, to explore structure-activity relationships. rsc.orgmdpi.com

Regioselective functionalization involves modifying a specific position in a molecule that has multiple reactive sites. For an this compound ester, both the ring nitrogen (N1) and the carbon adjacent to the ester (C2) could potentially be alkylated or acylated.

Regioselective Alkylation : The nitrogen of the azepane ring is a nucleophilic secondary amine and is generally the most reactive site for alkylation. Direct N-alkylation can typically be achieved using an alkyl halide. However, achieving C-alkylation requires a more nuanced approach. It often involves deprotonation of the carbon alpha to the carbonyl group using a strong base to form an enolate, which then acts as the nucleophile. The choice of base and reaction conditions can be critical in directing the selectivity between N- and C-alkylation. researchgate.net For instance, in related benzazepine systems, the use of LDA or KHMDS as a base followed by an alkyl halide can lead to C3-alkylation, while using methyl triflate (MeOTs) can lead exclusively to N-methylation. researchgate.net

Regioselective Acylation : Similar to alkylation, the ring nitrogen is the most likely site for acylation when reacting with an acylating agent like an acid chloride or anhydride. This N-acylation is a standard method for derivatizing the amine. C-acylation at the C2 position is more challenging and would necessitate prior protection of the ring nitrogen to prevent it from reacting. Once the nitrogen is protected, strategies similar to those for C-alkylation, involving the formation of an enolate intermediate, could be employed to introduce an acyl group at the desired carbon. researchgate.net

In multi-step syntheses involving molecules with multiple functional groups, protecting groups are indispensable tools. organic-chemistry.orgwikipedia.org They temporarily mask a reactive group to prevent it from interfering with reactions occurring elsewhere in the molecule. For this compound, both the amine and carboxylic acid functionalities often require protection.

An essential concept in this area is orthogonal protection , which allows for the selective removal of one protecting group in the presence of others. wikipedia.org

Amine Protection : The secondary amine of the azepane ring is commonly protected as a carbamate. The two most prevalent carbamate protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). fiveable.me

The Boc group is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA). mdpi.comfiveable.me

The Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). fiveable.me The differential cleavage conditions for Boc and Cbz groups make them an orthogonal pair, allowing for selective deprotection strategies in complex syntheses. organic-chemistry.orgwikipedia.org

Carboxylic Acid Protection : The carboxylic acid is almost universally protected as an ester to prevent its acidic proton from interfering with base-mediated reactions and to block the carbonyl from reacting with nucleophiles. youtube.com

Methyl or Ethyl Esters are simple to install and are typically removed by saponification (hydrolysis with a base like NaOH or LiOH). fiveable.me

tert-Butyl Esters are stable to base but are cleaved under acidic conditions, making them orthogonal to base-labile groups. fiveable.menih.gov

Benzyl Esters are robust but can be removed by the same hydrogenolysis conditions used for Cbz groups, making them useful in tandem deprotection steps. wikipedia.orgfiveable.me

The selection of a specific protecting group strategy is dictated by the planned reaction sequence, ensuring that each group can be removed at the appropriate stage without affecting other parts of the molecule. nih.gov

Common Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |

|---|---|---|---|

| Amine (N-H) | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) fiveable.me |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) fiveable.me | |

| Carboxylic Acid (COOH) | Benzyl Ester | Bn | H₂, Pd/C (Hydrogenolysis) wikipedia.org |

| tert-Butyl Ester | tBu | Acid (e.g., TFA, HCl) fiveable.me | |

| Methyl/Ethyl Ester | Me/Et | Base (e.g., LiOH, NaOH) fiveable.me |

Iii. Mechanistic Insights into the Biological Activity of Azepane 3 Carboxylic Acid Derivatives

Molecular Recognition and Ligand-Receptor Interactions

The distinct three-dimensional structure of the azepane ring allows its derivatives to engage with biological receptors and enzymes with high specificity. This has led to the exploration of these compounds in various therapeutic areas, including neuroscience and oncology.

Derivatives of azepane-3-carboxylic acid have been investigated for their binding affinity to a range of receptors. For instance, certain azepine derivatives have been synthesized and evaluated for their ability to bind to G protein-coupled receptors (GPCRs), such as histamine (B1213489) and cannabinoid receptors, as well as nuclear receptors like the farnesoid X receptor. google.comresearchgate.netnih.gov

Research has shown that the conformational flexibility of the azepane ring can facilitate favorable interactions within the hydrophobic pockets of target receptors. Molecular docking studies have suggested that binding energies can be significant, indicating strong and stable interactions. For example, a cyclopentapeptide analog incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker demonstrated low micromolar affinity for αvβ3 and αvβ5 integrin receptors, with IC50 values of 1.8 and 2.9 µM, respectively. researchgate.net

Furthermore, studies on (S)-1-(Boc)azepane-2-carboxylic acid have highlighted its potential as a ligand for various receptors, with research demonstrating its effectiveness in modulating receptor activity. smolecule.com The chiral nature of this compound is crucial for developing enantiomerically pure drugs that can target specific biological pathways with enhanced efficacy and selectivity. smolecule.com

In the context of protein kinase inhibition, novel azepane derivatives have been developed and assessed for their inhibitory activity against protein kinase B (PKB-α) and protein kinase A (PKA). One such derivative, which was found to be plasma stable, exhibited high potency with an IC50 value of 4 nM for PKB-α. acs.org

Here is a table summarizing the binding affinities of selected Azepane derivatives:

| Derivative | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| Cyclopentapeptide with 7-substituted azepane-2-carboxylic acid linker | αvβ3 Integrin | 1.8 µM | researchgate.net |

| Cyclopentapeptide with 7-substituted azepane-2-carboxylic acid linker | αvβ5 Integrin | 2.9 µM | researchgate.net |

| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | PKB-α | 5 nM | acs.org |

| Plasma-stable azepane derivative | PKB-α | 4 nM | acs.org |

| Piperidinyl xanthine (B1682287) derivative 25a | A2B-AR | Ki = 1 nM | ekb.eg |

| Piperazinyl xanthine derivative 25d | A2B-AR | Ki = 1.5 nM | ekb.eg |

| Diethylaminoethylamino xanthine derivative 26 | A2A Adenosine | Ki = 0.06 µM | ekb.eg |

The azepane scaffold has been incorporated into ligands designed to modulate the activity of G protein-coupled receptors (GPCRs). The conformational constraints of the seven-membered ring can mimic the presentation of side chains in natural ligands, leading to effective receptor binding. For example, 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepines, which contain a fused azepane ring, have been evaluated as modulators for cannabinoid (CB2) receptors and serotonin (B10506) (5HT2c) receptor agonists. researchgate.net The development of ligands for GPCRs is a significant area of research, as these receptors are involved in a multitude of physiological processes and are prominent drug targets. smolecule.com

Derivatives of this compound have shown promise as inhibitors of enzymes, particularly those involved in neurotransmitter transport. A notable area of investigation is their effect on the glial uptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.netump.edu.pl

Selective inhibition of glial GABA uptake can potentiate GABAergic neurotransmission, a mechanism with potential therapeutic applications in conditions such as epilepsy and neuropathic pain. researchgate.netacs.org While classical GABA uptake inhibitors like (R)-nipecotic acid non-selectively inhibit both neuronal and glial GABA uptake, certain azepane-containing structures could theoretically be designed for greater selectivity. nih.gov The development of selective inhibitors for the different GABA transporter subtypes (GAT1-4) is an active area of research. acs.orgnih.gov For instance, research into proline and pyrrolidine-2-alkanoic acid derivatives has yielded compounds with high affinity for GAT-1 and GAT-3. nih.gov

Here is a table showing the inhibitory concentrations of compounds against GABA uptake:

| Compound | Neuronal GABA Uptake (IC50) | Glial GABA Uptake (IC50) | Reference |

| (R)-Nipecotic acid | 12 µM | 16 µM | nih.gov |

| THPO | 530 µM | 268 µM | nih.gov |

| exo-THPO (8) | 900 µM | 200 µM | nih.gov |

| Compound 9 | 500 µM | 40 µM | nih.gov |

| Compound 10 | 400 µM | 280 µM | nih.gov |

Influence on Peptide and Protein Secondary Structures

The incorporation of constrained amino acids like this compound into peptide backbones can have a profound impact on their secondary structure. The restricted torsional angles of the azepane ring system can pre-organize the peptide chain, favoring specific conformational motifs such as β-turns and helices.

β-turns are crucial secondary structural elements that facilitate the folding of proteins and peptides. The incorporation of a diastereopure azepane-derived quaternary amino acid has been shown to be an effective strategy for inducing β-turns in short peptide models. nih.govacs.org

Studies involving molecular modeling, NMR spectroscopy, and X-ray crystallography have demonstrated that placing the azepane amino acid at the i+1 position of a tetrapeptide is particularly effective in stabilizing a β-turn structure. nih.govacs.org This effect is generally robust, although the presence of certain polar amino acid residues at the i+2 position can sometimes destabilize the turn due to competing hydrogen bond formation. nih.gov The ability of the azepane residue to induce these turns is significant for the design of peptidomimetics with defined three-dimensional structures. nih.govacs.org

Beyond β-turns, azepane-derived amino acids have also been identified as potent inducers of helical conformations, specifically the 3(10)-helix, in short peptides. nih.govacs.org Theoretical, NMR, and X-ray studies have confirmed that incorporating an enantiopure azepane quaternary amino acid can effectively stabilize 3(10)-helical structures. nih.govacs.orgcsic.es

The 3(10)-helix is a tighter helix compared to the more common α-helix and plays important roles in protein structure and function. The ability of azepane derivatives to promote this conformation is attributed to the conformational constraints imposed by the seven-membered ring. explorationpub.com For example, a diastereopure azepane amino acid has been reported as an effective inducer of both β-turns and 3(10)-helices in alanine-based peptide models. explorationpub.com Furthermore, the supramolecular self-assembly of a β-turn-containing peptide model in the solid state has been observed to form a helical arrangement while maintaining the β-turn structure. nih.govresearchgate.net This highlights the potential of using these constrained amino acids to create novel biomaterials and bioactive molecules with well-defined helical architectures. nih.gov

Stereochemical Requirements for Conformational Control in Peptide Mimics

The incorporation of constrained amino acids into peptide sequences is a fundamental strategy for stabilizing specific secondary structures, such as β-turns and helices. Azepane-derived quaternary amino acids, by virtue of their seven-membered ring structure, introduce significant conformational restrictions that influence peptide folding. acs.orgcsic.es The stereochemistry and position of the azepane residue within the peptide chain are critical determinants of the resulting conformation. nih.govresearchgate.net

Systematic studies using molecular dynamics (MD) simulations, NMR spectroscopy, and X-ray crystallography have demonstrated that a diastereopure (3R,4S)-4-amino-4-carboxy-3-methylazepane (Aze) is a highly effective inducer of β-turns. acs.orgnih.gov When incorporated at the i+1 position of a tetrapeptide model, the azepane residue strongly promotes the formation of a type I β-turn, which is stabilized by a characteristic intramolecular hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. acs.orgnih.gov The stability of this turn is influenced by the amino acid at the i+2 position; polar residues like Gln, Arg, and Asp can destabilize the β-turn by forming competing hydrogen bonds with the peptide backbone. nih.gov Conversely, residues such as alanine, leucine, and serine at the i+2 position are compatible with a stable β-turn structure. acs.org

Beyond single turns, azepane residues can also induce helical conformations. An azepane-derived quaternary amino acid has been shown to effectively induce a 3₁₀-helix in short alanine-based pentapeptide models. csic.esexplorationpub.com The solid-state analysis of a tripeptide containing the azepane residue revealed a 3₁₀ helix conformation stabilized by hydrogen bonds between the acetyl group's CO and the Ala N-H(i+3) proton, and between the azepane carbonyl and the C-terminal N-H(i+4) proton. csic.es The ability of the azepane ring to act as a scaffold is dependent on its placement. Molecular modeling suggests that placing the restricted amino acid towards the N-terminal end of model peptides results in a higher degree of structure. csic.es

The conformational preference is highly dependent on stereochemistry. The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids provides templates for conformationally constrained peptidomimetics, highlighting the importance of controlling the chiral centers to achieve desired folding patterns. researchgate.net Studies on different cyclic amino acids confirm that stereochemistry is a key factor; for instance, in certain model peptides, the L-Pro-D-Xaa sequence is known to favor β-hairpin formation, whereas the L-Pro-L-Xaa sequence does not, underscoring the dramatic impact of backbone stereochemistry on peptide folding. acs.org The stability of peptide conformations, such as the 3₁₀ helical turn, can be dependent on the specific stereochemistry of the incorporated amino acid. researchgate.net

Table 1: Conformational Induction by Azepane-Derived Amino Acids in Peptide Models

| Peptide Model/Sequence | Azepane Derivative/Position | Method(s) of Analysis | Observed Conformation | Reference(s) |

|---|---|---|---|---|

| Ac-Aze(i+1)-Xaa(i+2)-NHMe | (3R,4S)-4-amino-4-carboxy-3-methylazepane | MD, NMR, X-ray | Type I β-turn | acs.orgnih.gov |

| Ac-Ala-Aze(i+2)-Ala-NHMe | (3R,4S)-4-amino-4-carboxy-3-methylazepane | MD, NMR | β-turn (less stable) | nih.gov |

| Ac-Aze-Ala-Ala-NH₂ | Azepane quaternary amino acid | Molecular Modeling | 3₁₀ helix (two consecutive type III β-turns) | csic.es |

| Tripeptide derivative 7 | Azepane quaternary amino acid | X-ray Crystallography | 3₁₀ helix | csic.es |

Cellular and Molecular Pathways Targeted by this compound Analogues

Anti-cancer Mechanisms of Action

Azepane derivatives have emerged as a versatile scaffold in the development of anti-cancer agents, targeting multiple cellular and molecular pathways to inhibit tumor growth and proliferation. nih.govnih.gov Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for cancer cell survival. mdpi.com

One of the primary anti-cancer mechanisms of azepane analogues is the induction of programmed cell death, or apoptosis. mdpi.com Flow cytometry experiments with an azepanoallobetulinic acid amide derivative demonstrated that it acts mainly by inducing apoptosis (44.3%) and late apoptosis/necrosis (21.4%) in cancer cells. mdpi.com The modification of azepane structures to interact with caspases, the key executioner enzymes of apoptosis, is a recognized strategy. Certain derivatives have shown potency against inhibitors of apoptosis proteins (IAPs), further promoting cell death.

Azepane-based compounds also target critical signaling pathways that drive cancer progression. For example, novel azepine derivatives based on a quinazolinone moiety have been identified as inhibitors of the Hedgehog signaling pathway. dntb.gov.uanih.gov In-silico molecular docking studies showed these compounds bind to key proteins in this pathway, such as Smoothened (SMO) and the transcription factor glioma-associated homology (SUFU/GLI-1). dntb.gov.uanih.gov The inhibition of this pathway is a promising strategy for various cancers. Other azepane derivatives function as inhibitors of topoisomerase II, an enzyme essential for DNA replication, and act as DNA intercalators, disrupting DNA structure and function. nih.gov The inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, is another mechanism targeted by azepane compounds.

The cytotoxic effects of azepane derivatives have been demonstrated across a wide range of human cancer cell lines. mdpi.com A-ring azepano- and 3-amino-3,4-seco-derivatives of natural triterpenoids have shown significant growth inhibitory activity (GI₅₀) at submicromolar concentrations against leukemia, colon cancer, and ovarian cancer cell lines in the NCI-60 panel. mdpi.com Similarly, quinazolinone-based diazepine (B8756704) and oxazepine derivatives exhibited cytotoxicity against colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. dntb.gov.uanih.gov

Table 2: Anti-cancer Activity of Selected Azepane Analogues

| Compound Type / Derivative | Cancer Cell Line(s) | Mechanism of Action | IC₅₀ / GI₅₀ | Reference(s) |

|---|---|---|---|---|

| Azepanoallobetulinic acid amide (11) | Leukemia (K-562) | Induces Apoptosis | GI₅₀: 0.20 µM | mdpi.com |

| Azepanoerythrodiol (3) | Leukemia (K-562) | Not specified | GI₅₀: 0.22 µM | mdpi.com |

| Diazepine (3a) | HCT-116, HepG2, MCF-7 | Hedgehog Pathway Inhibition (SMO, SUFU/GLI-1) | Not specified | dntb.gov.uanih.gov |

| Oxazepine (4a) | HCT-116, HepG2, MCF-7 | Hedgehog Pathway Inhibition (SMO, SUFU/GLI-1) | Not specified | dntb.gov.uanih.gov |

| Dibenzo[b,f]azepine (5e) | Leukemia (SR) | Topoisomerase II Inhibition, DNA Intercalation | IC₅₀: 13.05 µM | nih.gov |

Antimicrobial and Antiviral Activity Profiles

Derivatives of this compound exhibit a broad spectrum of antimicrobial and antiviral activities, making them promising candidates for the development of new therapeutic agents against infectious diseases. nih.govtandfonline.com Their mechanisms often involve targeting essential microbial structures or enzymes.

In the realm of antibacterial activity, azepane derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. dntb.gov.ua Semisynthetic A-ring azepano-triterpenoids have demonstrated strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤ 0.15 µM, exceeding the effect of the antibiotic vancomycin. researchgate.net Molecular docking simulations suggest that the mode of action for some quinazolinone-based azepines involves targeting the outer membrane protein A (OMPA), which is crucial for the integrity and virulence of bacteria like Acinetobacter baumannii. dntb.gov.ua Quino[7,8-b]benzodiazepine derivatives, which contain an azepine-related structure, were particularly active against standard and resistant Gram-positive strains, with one compound showing four-fold greater potency than ciprofloxacin (B1669076) against S. aureus (MIC of 0.37 µg/mL). lew.ro

The antifungal activity of azepane analogues has also been documented. Quinazolinone-based azepines were active against Candida albicans and Aspergillus flavus. dntb.gov.uanih.gov The proposed mechanism for this activity includes the inhibition of exo-1,3-beta-glucanase, an enzyme involved in fungal cell wall metabolism. dntb.gov.ua Other studies on pyridobenzazepine and thiepine (B12651377) derivatives (a sulfur analogue of azepine) also reported pronounced antifungal activity against C. albicans and Saccharomyces cerevisiae. researchgate.net

Regarding antiviral activity, azepano-triterpenoids have shown high potency against DNA viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV). researchgate.net Azepanobetulin and azepanouvaol were particularly effective against HCMV, with EC₅₀ values of 0.15 µM and 0.11 µM, respectively. researchgate.net The antiviral effects of such compounds are thought to arise from multiple activities, including direct action against the virus and modulation of cellular pathways. researchgate.net Derivatives of tryptophan containing azepine moieties have also been evaluated for their antiviral activities, particularly against the tobacco mosaic virus (TMV). researchgate.net

Table 3: Antimicrobial and Antiviral Activity of Selected Azepane Analogues

| Compound Type / Derivative | Target Organism(s) | Activity (MIC / EC₅₀) | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Azepanouvaol (8) | MRSA | MIC ≤ 0.15 µM | Not specified | researchgate.net |

| Azepano-glycyrrhetol-tosylate (32) | MRSA | MIC ≤ 0.15 µM | Not specified | researchgate.net |

| Diazepine (3a) / Oxazepine (4a) | E. coli, P. aeruginosa, S. aureus, C. albicans | Not specified | Inhibition of OMPA and exo-1,3-beta-glucanase | dntb.gov.uanih.gov |

| Quino[7,8-b]benzodiazepine (10a) | S. aureus | MIC: 0.37 µg/mL | Not specified | lew.ro |

| Quino[7,8-b]benzodiazepine (10a) | E. coli | MIC: 0.18 µg/mL | Not specified | lew.ro |

| Azepanobetulin (1) | Human Cytomegalovirus (HCMV) | EC₅₀: 0.15 µM | Not specified | researchgate.net |

| Azepanouvaol (8) | Human Cytomegalovirus (HCMV) | EC₅₀: 0.11 µM | Not specified | researchgate.net |

Neuroprotective and Anti-inflammatory Biological Responses

Azepane-based compounds have been investigated for their potential therapeutic applications in neurological and inflammatory conditions. tandfonline.com While this area is less explored than their anti-cancer and antimicrobial properties, studies indicate that azepine derivatives can modulate key pathways involved in neuroprotection and inflammation. mdpi.com

The anti-inflammatory properties of azepane analogues have been linked to the inhibition of inflammatory pathways. Fused triazole-azepine hybrids have been designed as potential non-steroidal anti-inflammatory agents (NSAIDs). mdpi.comresearchgate.net The mechanism for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. mdpi.com Studies on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous azepine derivatives also demonstrated anti-inflammatory and analgesic activity. nih.gov It is suggested that some azepane derivatives may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

In the context of neuroprotection, the azepine scaffold is considered a valuable component in designing molecules for central nervous system (CNS) disorders. tandfonline.com The unique structure of certain azepane carboxylic acid derivatives allows for potential interactions with neurotransmitter systems. It has been proposed that the azepine ring may facilitate binding to receptors such as GABA receptors, which are central to managing neurological conditions like anxiety. While detailed mechanistic studies on this compound itself are limited in this area, the broader class of azepine derivatives shows promise for treating neurodegenerative diseases like Alzheimer's and for providing anticonvulsant effects. nih.gov The development of A-ring azepano- and 3-amino-3,4-seco-derivatives of natural products has also pointed towards butyrylcholinesterase inhibitory activities, an enzyme relevant to Alzheimer's disease pathology. mdpi.com

Iv. Structure Activity Relationship Sar and Computational Investigations

Elucidation of Structure-Activity Relationships for Optimized Bioactivity

The journey to enhance the therapeutic potential of azepane-3-carboxylic acid has been marked by meticulous structural modifications and correlative analyses.

The azepane ring, a seven-membered nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry. researchgate.net Its inherent flexibility allows for a wide range of conformational possibilities, which can be strategically exploited to improve biological activity. Systematic modifications of the this compound core have been a key strategy in optimizing the pharmacological profiles of these compounds.

One notable area of investigation has been the synthesis of azepane-based inhibitors of various enzymes and receptors. For instance, the introduction of methyl groups at different positions of the azepanone core in a series of cathepsin K inhibitors led to significant variations in their inhibitory potency and pharmacokinetic properties. researchgate.net Specifically, the 4S-7-cis-methylazepanone analogue demonstrated enhanced oral bioavailability and in vivo clearance compared to the parent compound. researchgate.net

Furthermore, the attachment of different substituents to the azepane nitrogen has been explored to modulate activity. For example, in the development of GABA uptake inhibitors, N-arylalkyl derivatives of related pyrrolidine-2-yl-acetic acids were synthesized to enhance potency and selectivity. nih.gov This highlights a common strategy where modifications are not limited to the core ring structure but also extend to the peripheral substituents. The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has also been reported as a template for conformationally constrained peptidomimetics, demonstrating the utility of this scaffold in designing complex bioactive molecules. acs.org

The following table summarizes the impact of systematic modifications on the bioactivity of azepane derivatives:

| Scaffold Modification | Target | Observed Effect on Bioactivity |

| Methyl substitution on azepanone ring | Cathepsin K | Varied inhibitory potency and pharmacokinetics depending on position and stereochemistry. researchgate.net |

| N-arylalkyl substitution | GABA transporters | Modulated potency and selectivity. nih.gov |

| 7-substitution on azepane-2-carboxylic acid | Peptidomimetic templates | Created conformationally constrained structures. acs.org |

| Introduction of oxo group | TAK1 kinase | Position of the oxo group significantly impacted inhibitory activity and selectivity. mdpi.com |

A critical aspect of SAR studies is the establishment of clear correlations between specific structural features and the observed pharmacological effects. For this compound derivatives, several key relationships have been identified.

In the context of GABA transport inhibitors, the presence and nature of substituents on the azepane ring and the N-alkyl chain have been shown to be crucial for activity and selectivity towards different GABA transporter subtypes (GATs). For example, studies on pyrrolidine-2-yl-acetic acid derivatives, which share structural similarities with this compound, revealed that specific substitutions could confer selectivity for mGAT1 or mGAT4. nih.gov

The spatial arrangement of functional groups is also a determining factor. The unique flexibility of the seven-membered azepane ring allows substituents to adopt various spatial orientations, influencing their interaction with biological targets. mdpi.com For instance, in a series of oxo-azepine derivatives targeting TAK1 kinase, the constitutional isomerism, which dictates the relative positions of the oxo group and other substituents, resulted in a significant difference in inhibitory activity and selectivity. mdpi.com

The table below illustrates the correlation between structural features and pharmacological responses in azepane-related compounds:

| Structural Feature | Pharmacological Response | Example Compound Class |

| Position of methyl group on azepanone | Cathepsin K inhibition | Methyl-substituted azepanone cathepsin K inhibitors researchgate.net |

| N-arylalkyl substituent | GABA transporter inhibition and selectivity | N-arylalkyl pyrrolidine-2-yl-acetic acid derivatives nih.gov |

| Position of oxo group on azepine ring | TAK1 kinase inhibition and selectivity | Oxo-azepine derivatives mdpi.com |

| Stereochemistry at C2 and C4 | GAT-1 and GAT-3 inhibition | 4-hydroxypyrrolidine-2-acetic acid derivatives nih.gov |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound and its derivatives. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

Research on azepane-based compounds has consistently demonstrated the importance of stereoisomerism. For example, in the development of cathepsin K inhibitors, the stereochemical configuration of methyl-substituted azepanones was found to be a critical determinant of their inhibitory potency. researchgate.net Similarly, for 4-hydroxypyrrolidine-2-acetic acid derivatives, the (2S)-configuration was found to be crucial for potent inhibition of GAT-1, while the (4R)-configuration was important for potent inhibition of GAT-3. nih.gov

The synthesis of enantiomerically pure azepane derivatives is therefore a significant focus in medicinal chemistry to isolate the more active stereoisomer and reduce potential off-target effects from the less active or inactive isomer. csic.es The use of chiral auxiliaries and asymmetric synthesis methods are common strategies to achieve this. acs.org

The impact of stereochemistry on the activity of azepane-related compounds is summarized below:

| Compound Class | Stereochemical Feature | Impact on Bioactivity |

| Methyl-substituted azepanones | Configuration of methyl group | Determined inhibitory potency against Cathepsin K. researchgate.net |

| 4-hydroxypyrrolidine-2-acetic acid derivatives | (2S)-configuration at C2 | Crucial for potent GAT-1 inhibition. nih.gov |

| 4-hydroxypyrrolidine-2-acetic acid derivatives | (4R)-configuration at C4 | Important for potent GAT-3 inhibition. nih.gov |

| Azepine-based peptidomimetics | (R)-isomer of 1H-azepine-2-oxo-5-amino-5-carboxylic acid | Induced a stable 310-helix conformation in a peptide sequence. nih.govacs.org |

Advanced Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into molecular interactions and properties that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com In the context of this compound derivatives, docking studies have been instrumental in identifying potential biological targets and predicting the binding modes of these ligands within the active sites of proteins. researchgate.netnih.gov

For instance, molecular docking studies have been performed on azepine derivatives to evaluate their potential as inhibitors of the H1N1 virus neuraminidase. neliti.com These simulations helped in identifying derivatives with promising binding energies, suggesting their potential as antiviral agents. neliti.com Similarly, docking studies have been employed to understand the molecular interactions and binding modes of 1,8-naphthyridine-3-carboxylic acid derivatives at the H1 receptor, aiding in the design of novel antihistaminic agents. researchgate.netnih.gov

The following table provides examples of molecular docking applications for azepane-related compounds:

| Compound Class | Target Protein | Objective of Docking Study |

| Azepine derivatives | H1N1 Neuraminidase | To identify potential inhibitors and predict binding energies. neliti.com |

| 1,8-Naphthyridine-3-carboxylic acid derivatives | H1 Receptor | To understand molecular interactions and binding modes for antihistaminic activity. researchgate.netnih.gov |

| Azepine derivatives | Antimicrobial protein targets | To investigate the mode of action and predict binding affinity. nih.gov |

| Azepine derivatives | Hedgehog signaling pathway proteins | To inspect anticancer potential by predicting binding to SMO and SUFU/GLI-1. nih.gov |

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and flexibility of molecules over time. nih.gov This is particularly important for flexible molecules like azepane derivatives, where conformational changes can significantly influence their biological activity.

MD simulations have been used to analyze the conformational landscape of azepane-containing peptides. For example, when a derivative of 1H-azepine-2-oxo-5-amino-5-carboxylic acid was incorporated into a short peptide sequence, MD simulations, in conjunction with NMR experiments, confirmed that it induced a stable 310-helix conformation. nih.govacs.org These simulations provide insights into how the constrained azepane ring can influence the secondary structure of peptides.

Furthermore, MD simulations can be used to study the conformational flexibility of the azepane ring itself, which is crucial for understanding its interaction with various biological targets. The ability of the seven-membered ring to adopt different chair and boat conformations can be explored through MD, providing a deeper understanding of the structure-activity relationships. researchgate.net

Examples of the application of molecular dynamics simulations are shown in the table below:

| System Studied | Focus of MD Simulation | Key Findings |

| Peptide containing 1H-azepine-2-oxo-5-amino-5-carboxylic acid | Conformational stability of the peptide | Confirmed the induction of a stable 310-helix conformation. nih.govacs.org |

| Methyl-substituted azepanone inhibitors | Conformational analysis of the azepanone ring | Rationalized observed pharmacological properties through analysis of chair and twist-boat conformations. researchgate.net |

| Azepane derivatives | General conformational flexibility | Accounted for the flexibility of the azepane ring in docking studies. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules, offering insights that guide synthetic efforts and drug design. rsc.org For azepane and its derivatives, DFT studies have been instrumental in understanding their conformational preferences, stability, and electronic characteristics. nih.govacs.org

Theoretical investigations of azepane reveal that it, along with other seven-membered heterocycles, tends to adopt chair, twist-chair, or twist-boat conformations. acs.org The specific conformation is influenced by the placement of heteroatoms and substituents. acs.org DFT calculations using methods like M06-2X and ωB97XD have been employed to optimize the geometry of azepane and predict its structural parameters. nih.gov These computational results show excellent agreement with experimental data from X-ray diffraction, validating the accuracy of the theoretical models. nih.gov For instance, the calculated C-N bond length in azepane is highly comparable to the experimentally determined value. nih.gov

In a study on the synthesis of tetrazolo azepanes, DFT calculations were used to investigate the mechanism of intramolecular cycloaddition, revealing a pseudo-concerted process. researchgate.net This highlights the utility of quantum chemical calculations in predicting reaction pathways and understanding the formation of complex azepane derivatives. rsc.orgresearchgate.net

Rational Design of Azepane-Based Biologically Active Molecules

The rational design of drugs often involves leveraging the structural and chemical properties of a scaffold like this compound to create molecules with desired biological activities. nih.govdntb.gov.ua The azepane motif is a key component in a variety of pharmacologically active compounds, including anticancer, antimicrobial, and anti-Alzheimer's agents. nih.gov

Bioisosteric Replacement Strategies for Enhanced Drug-like Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is substituted with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. drughunter.comnih.gov The carboxylic acid group, in particular, is often a target for bioisosteric replacement to overcome issues like poor membrane permeability and metabolic instability. nih.gov

For this compound, the carboxylic acid moiety can be replaced with various bioisosteres to enhance its drug-like properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various acidic heterocycles. nih.govnih.gov The choice of a bioisostere is highly context-dependent, and its success relies on mimicking the key interactions of the original carboxylic acid group with its biological target. nih.gov

An example of successful bioisosteric replacement can be seen in the development of the angiotensin II receptor antagonist, losartan, where a tetrazole ring replaced a carboxylic acid, leading to a tenfold increase in potency. drughunter.comnih.gov This was attributed to the tetrazole's ability to position its acidic proton more optimally for receptor interaction. drughunter.com While specific examples for this compound are not detailed in the provided results, the principles of bioisosteric replacement are directly applicable. drughunter.comnih.govresearchgate.net For instance, replacing the carboxylic acid in an azepane-based compound could modulate its acidity and lipophilicity, potentially leading to improved oral bioavailability and cell permeability. nih.govnih.gov The table below illustrates some common bioisosteric replacements for carboxylic acids.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Improved potency, metabolic stability |

| Carboxylic Acid | Hydroxamic Acid | Metal chelation, enzyme inhibition |

| Carboxylic Acid | Acylsulfonamide | Increased acidity, altered pKa |

| Carboxylic Acid | Squaric Acid | Unique geometry, hydrogen bonding |

This table presents general bioisosteric replacement strategies applicable to carboxylic acids.

De Novo Design Approaches Incorporating this compound Motifs

De novo design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. The this compound scaffold can serve as a valuable building block or fragment in such design strategies. Its defined three-dimensional structure and functional groups (a secondary amine and a carboxylic acid) provide anchor points for growing a new molecule within a target's binding site.

While specific de novo design studies focusing solely on this compound were not found, the general principles are well-established. Fragment-based drug discovery (FBDD) is a related approach where small molecules, like a derivative of this compound, are screened for binding to a target, and then grown or linked together to create a more potent lead compound. The structural information of the azepane ring, including its preferred conformations, is critical for successful computational design. acs.org

Computational Lead Optimization of this compound Derivatives

Once a lead compound containing the this compound scaffold is identified, computational methods can be used to optimize its properties. nih.gov This process involves making iterative modifications to the lead structure and predicting their effect on activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Molecular docking is a key computational tool used in lead optimization. nih.gov It predicts the binding mode and affinity of a ligand to its target receptor. For azepane derivatives, docking studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent analogs. nih.govacs.org For example, in the optimization of azepane derivatives as protein kinase B (PKB) inhibitors, molecular modeling using crystal structures was employed to design compounds with improved plasma stability and high activity. acs.org

Structure-based optimization has been successfully applied to other azepane-containing compounds. For instance, in the development of cathepsin K inhibitors, methyl-substituted azepanone analogues were synthesized, and their varied inhibitory potencies and pharmacokinetic profiles were rationalized using X-ray crystallography and conformational analysis. researchgate.net One analogue, with a cis-methyl substitution on the azepanone ring, exhibited significantly improved oral bioavailability. researchgate.net These examples demonstrate the potential for fine-tuning the pharmacological properties of this compound derivatives through computational lead optimization. nih.govresearchgate.net

V. Medicinal Chemistry and Pharmaceutical Applications

Azepane-3-carboxylic Acid as a Versatile Pharmaceutical Scaffold

The unique stereochemical and conformational properties of the this compound scaffold make it an attractive starting point for the synthesis of diverse and complex molecules. Its structure allows for precise modifications to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. researchgate.netnih.gov This has led to its use in a wide array of therapeutic areas, including the development of enzyme inhibitors and receptor modulators. mdx.ac.uk

This compound and its derivatives are key intermediates in the synthesis of novel drug candidates. The structural framework, featuring a seven-membered ring, offers a higher degree of conformational diversity compared to smaller five- or six-membered rings, which is advantageous for drug design. researchgate.netnih.gov Medicinal chemists utilize this scaffold to construct molecules with potential applications in oncology, neuropharmacology, and infectious diseases. nih.gov

The synthesis of these drug candidates often involves multi-step processes where the azepane ring provides the core structure. For instance, in the development of protein kinase B (PKB/Akt) inhibitors, a critical target in cancer therapy, novel azepane derivatives were designed based on the natural product balanol. acs.org A lead compound containing an azepane ester was found to be a potent inhibitor but suffered from instability in plasma. Through structure-based design, the unstable ester linkage was replaced with a more stable amide bond, leading to a new compound, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, which retained high potency and exhibited improved plasma stability, a crucial attribute for a drug candidate. acs.org

Research has also focused on the synthesis of rigid dibenzo[b,f]azepine analogues as potential anticancer agents. nih.gov Starting from 5H-dibenzo[b,f]azepine-5-carbohydrazide, a series of derivatives were synthesized by reacting it with various acid chlorides. These compounds were designed to act as selective topoisomerase II inhibitors and DNA intercalators, mechanisms common to many chemotherapy drugs. nih.gov

Table 1: Examples of Azepane-Based Drug Candidates and Their Therapeutic Targets

| Compound Class | Synthetic Approach | Target/Application | Key Findings | Reference(s) |

| Azepane-based PKB Inhibitors | Isosteric replacement of an unstable ester linkage with an amide bond | Protein Kinase B (PKB/Akt) for cancer therapy | Resulted in a plasma-stable compound with potent inhibitory activity (IC50 = 4 nM). | acs.org |

| Dibenzo[b,f]azepine Derivatives | Synthesis from 5H-dibenzo[b,f]azepine-5-carbohydrazide and various acid chlorides | Topoisomerase II inhibition and DNA intercalation for leukemia treatment | Novel compounds were successfully synthesized and characterized for anticancer evaluation. | nih.gov |

| Azepano-Triterpenoids | Beckmann rearrangement of triterpenic oximes followed by reduction | Anticancer | Azepanoallobetulinic acid amide derivative showed the most potent cytotoxicity, acting primarily through apoptosis. | mdpi.com |

A significant application of this compound and related structures is in the field of peptidomimetics. researchgate.net Peptides often suffer from poor metabolic stability and low bioavailability, which limits their therapeutic use. Incorporating constrained amino acids, such as those derived from the azepane scaffold, into peptide sequences is a common and effective strategy to overcome these limitations. nih.govacs.org These modifications rigidify the peptide backbone, stabilizing specific secondary structures like β-turns and helices, which are often crucial for biological activity. nih.gov

Systematic studies have demonstrated that incorporating a diastereopure azepane-derived quaternary amino acid into tetrapeptide models effectively induces the formation of β-turns, particularly when placed at the i+1 position of the turn. nih.govacs.org This turn-inducing capability is crucial for mimicking the conformation of bioactive peptides and enhancing their interaction with biological targets. nih.gov Similarly, other azepane quaternary amino acids have been shown to be effective inducers of 3₁₀-helix conformations in tripeptide models. csic.es

The synthesis of these constrained analogues involves incorporating the specially prepared azepane amino acid into the peptide sequence using standard solution-phase or solid-phase peptide synthesis techniques. nih.govcsic.es For example, a cyclic RGD (Arg-Gly-Asp) pentapeptide analogue containing an enantiopure 7-substituted azepane-2-carboxylic acid was synthesized and showed promising activity as an αvβ3 integrin inhibitor, a target relevant in angiogenesis and cancer. researchgate.net

Table 2: Influence of Azepane Amino Acids on Peptide Conformation

| Azepane Amino Acid Type | Peptide Model | Induced Conformation | Method of Analysis | Reference(s) |

| Quaternary Azepane Amino Acid | Tetrapeptide models | β-turn (when at i+1 position) | Molecular Modeling, NMR, X-ray Crystallography | nih.govacs.org |

| Azepane Quaternary Amino Acid | Tripeptide models | 3₁₀-helix | Molecular Modeling, NMR | csic.es |

| 7-Substituted Azepane-2-carboxylic Acid | Cyclic RGD Pentapeptide | Constrained loop | Biological activity assay (αvβ3 integrin inhibition) | researchgate.net |

The 4-quinolone-3-carboxylic acid framework is a cornerstone of antibacterial drug discovery, with numerous clinically successful agents belonging to this class. nih.govgoogle.com A key strategy to develop new antibacterial agents and overcome resistance is "scaffold-hopping," where parts of a known pharmacophore are replaced with isosteric structures to create novel compounds with potentially improved properties. chemrxiv.org The azepane scaffold has been explored as a bioisostere for components of the quinolone structure. chemrxiv.orgchemrxiv.org

Researchers have synthesized quinolino-condensed analogues of azepino[3,2-b]carbazole-2-one. ijper.org These hybrid molecules, which merge the azepinone framework with a quinoline-4-carboxylic acid moiety, were synthesized via a Pfitzinger reaction. The resulting compounds were evaluated for their antimicrobial activity, with their mechanism of action proposed to be the inhibition of bacterial dehydrogenase enzymes. ijper.org

In a different approach, novel sp3-rich 3,5-methanobenzo[b]azepines have been synthesized and proposed as non-aromatic, three-dimensional isosteres of quinolones. chemrxiv.org The rationale is that increasing the three-dimensional character of a flat aromatic scaffold like a quinolone can lead to improved physicochemical properties, such as water solubility, and offer new interaction patterns with biological targets. chemrxiv.orgchemrxiv.org Furthermore, heterocycles fused onto the 4-oxoquinoline-3-carboxylic acid core, such as hexahydro Current time information in Bangalore, IN.nih.govdiazepino[2,3-h]quinoline-9-carboxylic acid, have been prepared and shown to possess interesting antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov

Drug Discovery and Development Initiatives

The versatility of the azepane scaffold has prompted its inclusion in various drug discovery programs, from tackling major global health challenges to advancing novel compounds through the preclinical pipeline. nih.govmdpi.com

Neglected tropical diseases represent a significant unmet medical need, and there is a constant search for new and effective chemical scaffolds to combat them. frontiersin.org While specific research focusing on this compound for many of these diseases is not widely documented, related azepane structures have shown promise. For instance, a series of A-ring azepane triterpenoids were synthesized and evaluated for their antimycobacterial activity. mdpi.com Several of these compounds demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis, a disease that causes millions of deaths annually. One compound, in particular, showed high activity in infected macrophage cells, comparable to the standard drug isoniazid. Molecular docking studies suggested these azepano-triterpenoids may act similarly to rifampicin (B610482) by inhibiting the bacterial RNA polymerase. mdpi.com These findings highlight the potential of the azepane scaffold in developing therapeutics for major infectious diseases.

The journey of a drug from a "hit" compound to a clinical candidate involves extensive preclinical development to establish its safety and efficacy profile. Azepane-based compounds have been the subject of such initiatives, with more than 20 drugs containing this motif having received FDA approval for various diseases. nih.gov This indicates that the azepane scaffold is generally well-tolerated and can be engineered to have favorable drug-like properties.

Preclinical studies often involve optimizing lead compounds to improve metabolic stability, as was the case with the azepane-based PKB inhibitors. acs.org The initial lead was potent but quickly degraded by plasma enzymes. A targeted chemical modification, guided by structural biology, led to a second-generation compound with excellent stability and retained potency, making it a viable candidate for further development. acs.org The successful progression of numerous azepane-containing molecules, such as the antihypertensive drug benazepril (B1667978) and the antihistamine epinastine, through preclinical and clinical trials underscores the pharmaceutical significance of this scaffold. researchgate.net

Emerging Therapeutic Areas for this compound Derivatives

The azepane scaffold is a key structural motif in numerous bioactive compounds, leading to its exploration in a wide range of therapeutic applications. lifechemicals.comnih.gov Its inherent conformational flexibility is often crucial for biological activity, and the ability to introduce specific substituents, such as a carboxylic acid group at the 3-position, allows for precise modulation of this three-dimensional structure to enhance interaction with biological targets. lifechemicals.com Researchers are actively developing novel azepane derivatives for several emerging therapeutic areas.

One of the most prominent areas is oncology . Inspired by natural products like (-)-balanol, an ATP-competitive protein kinase inhibitor, synthetic azepane derivatives have been developed as potential antitumor agents. lifechemicals.com More recently, derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov One such derivative, compound 11b , demonstrated superior anti-proliferation activity on lung cancer cells and better PARP-1/2 enzyme inhibition than the approved drug rucaparib (B1680265) in preclinical studies. nih.gov

Another significant field is the treatment of neurodegenerative diseases , particularly Alzheimer's disease. Azepane-based compounds are being investigated as potential treatments for this condition. nih.govresearchgate.net The development of azepane derivatives extends to metabolic diseases as well; for instance, Tolazamide is an approved oral hypoglycemic agent for type 2 diabetes that contains the azepane ring. lifechemicals.com The broad spectrum of biological activities also includes potential as anti-tubercular and antimicrobial agents. nih.gov

The following table summarizes key findings for emerging therapeutic applications of azepane derivatives.

| Therapeutic Area | Target/Mechanism | Example Derivative Class | Key Findings |

| Oncology | Protein Kinase Inhibition | Analogues of (-)-balanol | Serves as a scaffold for developing potential antitumor agents. lifechemicals.com |

| Oncology | PARP-1 Inhibition | 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | Compound 11b showed potent PARP-1/2 enzyme activity and anti-proliferative effects on lung cancer cells. nih.gov |

| Neurodegenerative Disorders | Anti-Alzheimer's Agents | General azepane-based compounds | Investigated for potential in treating Alzheimer's disease. nih.govresearchgate.net |

| Metabolic Diseases | Glucose Lowering | Tolazamide | An approved oral drug for managing type 2 diabetes. lifechemicals.com |

| Infectious Diseases | Anti-tubercular, Antimicrobial | General azepane-based compounds | Highlighted as a promising area of development. nih.gov |

Advances in Materials Science and Chemical Biology Tools

Functionalized this compound for Biomaterial Development

The unique structural properties of the azepane ring, particularly when functionalized with a carboxylic acid, make it a valuable building block for the development of advanced biomaterials. The carboxylic acid group serves as a versatile chemical handle for covalently attaching the azepane moiety to other molecules or material surfaces. nih.gov

A key application lies in the creation of peptide-based biomaterials and peptidomimetics. For instance, an oxo-azepane amino acid, a derivative of this compound, has been shown to be a potent inducer of the 3(10)-helix conformation when incorporated into a peptide sequence. researchgate.net This ability to enforce specific secondary structures is critical for designing peptides with defined biological functions, catalysts, or novel material properties. researchgate.netmdpi.com The conformational control exerted by the azepane ring is stabilized by key intramolecular hydrogen bonds. researchgate.net

Furthermore, the carboxylic acid functionality is instrumental in developing functionalized nanoparticles. Researchers have demonstrated that an azepane derivative containing a hydroxyl group could be used to create chiral gold nanoparticles. researchgate.net Such functionalized nanoparticles have potential applications in drug delivery, diagnostics, and catalysis. The development of hydrogels is another area where functionalized this compound could be applied. Hydrogels are water-swollen polymer networks widely used in biomedical applications. mdpi.commmsl.cz The carboxylic acid group on the azepane ring can be activated to form amide bonds with amine groups on polymer backbones (like chitosan (B1678972) or diaminopropane), acting as a cross-linking agent to form a stable, three-dimensional hydrogel network. mdpi.com This approach allows for the tuning of the hydrogel's mechanical properties for specific applications, such as matrices for tissue engineering or localized drug therapy. mdpi.com

Incorporation into Probes for Chemical Biology Studies

The development of molecular probes is essential for studying biological processes within living systems. This compound can serve as a scaffold for creating such probes. The carboxylic acid group provides a convenient point of attachment for reporter groups, such as fluorophores, or for linking the molecule to larger assemblies. sc.edu

For example, the synthesis of fluorescent probes often involves coupling a molecule containing a carboxylic acid with an amine-functionalized fluorophore. sc.edu This strategy can be applied to this compound to generate novel probes for bioimaging. By introducing fluorescent moieties, researchers can create tools to visualize the localization and dynamics of specific biological targets that interact with the azepane scaffold. sc.edunih.gov

Moreover, the ability of functionalized azepane derivatives to decorate the surface of gold nanoparticles opens up possibilities for creating probes for chemical biology. researchgate.net Gold nanoparticles have unique optical properties that make them suitable for various sensing and imaging applications. By attaching chiral this compound derivatives to their surface, it is possible to create probes that can interact stereoselectively with biological molecules, enabling studies of chirality in biological systems. researchgate.net

Development of Chiral Catalysts and Auxiliaries from this compound

In the field of asymmetric synthesis, which aims to produce specific enantiomers of chiral molecules, this compound and its derivatives are emerging as valuable tools. They can be employed as chiral auxiliaries or as ligands for metal-based catalysts. mdpi.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and recovered. wikipedia.org

Amino acid derivatives are frequently used as chiral ligands in transition-metal catalysis. mdpi.com Following this principle, chiral this compound can be used to create a chiral environment around a metal center, enabling enantioselective transformations. For example, palladium-catalyzed enantioselective arylation of the α-methylene C–H bonds of azepanes has been achieved using amino acid-derived ligands. mdpi.com